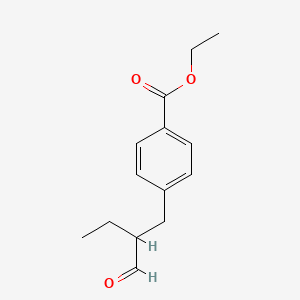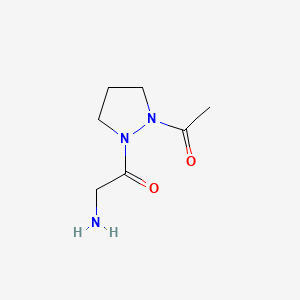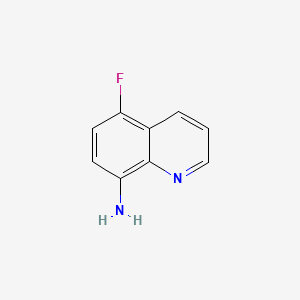![molecular formula C22H31NO B576322 (1R,2S,5S,6S,9R,12S,13R)-6,7,13-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-16,18-dien-20-one CAS No. 1433-99-4](/img/structure/B576322.png)
(1R,2S,5S,6S,9R,12S,13R)-6,7,13-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-16,18-dien-20-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,5S,6S,9R,12S,13R)-6,7,13-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-16,18-dien-20-one is a natural steroidal alkaloid found in the seeds of the Holarrhena antidysenterica plant, which belongs to the Apocynaceae family . This compound has shown significant biological activities, including central and peripheral analgesic effects .
Preparation Methods
(1R,2S,5S,6S,9R,12S,13R)-6,7,13-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-16,18-dien-20-one can be extracted from the seeds of Holarrhena antidysenterica using ethanol . The seeds are typically ground into a fine powder and then subjected to ethanol extraction. The extract is then purified to isolate this compound.
Chemical Reactions Analysis
(1R,2S,5S,6S,9R,12S,13R)-6,7,13-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-16,18-dien-20-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
(1R,2S,5S,6S,9R,12S,13R)-6,7,13-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-16,18-dien-20-one has several scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of steroidal alkaloids.
Biology: this compound is studied for its biological activities, including its analgesic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in pain management.
Mechanism of Action
(1R,2S,5S,6S,9R,12S,13R)-6,7,13-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-16,18-dien-20-one is similar to other steroidal alkaloids such as Conessine, Conarrhimin, and Conimine . this compound stands out due to its strong binding affinity for the COX-1 enzyme, making it particularly effective in reducing inflammation and pain .
Comparison with Similar Compounds
- Conessine
- Conarrhimin
- Conimine
(1R,2S,5S,6S,9R,12S,13R)-6,7,13-trimethyl-7-azapentacyclo[108002,905,9
Properties
CAS No. |
1433-99-4 |
|---|---|
Molecular Formula |
C22H31NO |
Molecular Weight |
325.496 |
InChI |
InChI=1S/C22H31NO/c1-14-16-7-8-18-20-17(9-11-22(16,18)13-23(14)3)21(2)10-5-4-6-15(21)12-19(20)24/h4,6,12,14,16-18,20H,5,7-11,13H2,1-3H3/t14-,16+,17-,18-,20+,21-,22-/m0/s1 |
InChI Key |
DYDXWQDMKIXUSG-ZKZSPFNXSA-N |
SMILES |
CC1C2CCC3C2(CCC4C3C(=O)C=C5C4(CCC=C5)C)CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxabicyclo[3.1.0]hexane-1-carboxamide,2-oxo-(9CI)](/img/new.no-structure.jpg)



![1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine](/img/structure/B576260.png)
